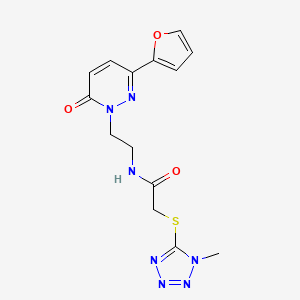

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a heterocyclic compound featuring a pyridazinone core substituted with a furan ring and a tetrazole-thioacetamide side chain. The pyridazinone moiety (6-oxopyridazin-1(6H)-yl) is a key pharmacophore in medicinal chemistry, often associated with anti-inflammatory, antimicrobial, and kinase-inhibitory activities . This compound’s synthesis likely involves alkylation or nucleophilic substitution reactions, as seen in structurally similar pyridazinone derivatives .

Properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7O3S/c1-20-14(16-18-19-20)25-9-12(22)15-6-7-21-13(23)5-4-10(17-21)11-3-2-8-24-11/h2-5,8H,6-7,9H2,1H3,(H,15,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKFGKJYQAWEAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules, particularly pyridazinone and acetamide derivatives. Below is a comparative analysis based on evidence:

Key Observations

Pyridazinone Core Modifications: The target compound’s furan-2-yl substitution contrasts with the methylthio-benzyl group in 5a and 8a. Thiophene substitution in the triazolo-pyridazin analog (8) reduces oxygen-mediated hydrogen bonding but increases sulfur’s metabolic stability .

Thioacetamide Side Chain :

- The 1-methyltetrazole-thioacetamide group in the target compound differs from simpler thioacetamides (e.g., 5a ). Tetrazole’s aromaticity and nitrogen-rich structure may mimic carboxylate groups, enhancing binding to metal ions or polar residues in enzymes .

Synthetic Efficiency :

- Derivatives like 8a exhibit low yields (10%) due to steric hindrance during aryl substitution, whereas triazole-thioacetamides (7 ) achieve near-quantitative yields via optimized alkylation .

Biological Activity: Anti-exudative activity in 5a and 7 correlates with pyridazinone’s ability to modulate inflammatory mediators (e.g., COX-2). The target compound’s tetrazole-thioacetamide may amplify this effect via dual H-bond donor/acceptor interactions .

Research Findings and Data Gaps

- Pharmacokinetics: No data exist on the target compound’s bioavailability or metabolic stability. Comparative studies with 5a suggest pyridazinone derivatives exhibit moderate plasma half-lives (t½ = 2–4 hours) but poor blood-brain barrier penetration .

- Mechanistic Studies: Molecular docking studies on similar compounds (e.g., ) suggest pyridazinones bind ATP pockets in kinases (e.g., CDK5), but the tetrazole’s role remains unverified .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and what methodologies address them?

The synthesis involves multi-step reactions requiring precise optimization of conditions (e.g., solvent choice, temperature, catalysts). For example, coupling the furan-pyridazinone core with the tetrazole-thioacetamide moiety often necessitates sequential amidation and cyclization steps. Chromatographic purification (e.g., silica gel or HPLC) is critical to isolate intermediates and the final product due to by-product formation . Reaction yields can be improved by using copper-catalyzed click chemistry for thioether formation, as seen in analogous tetrazole-containing compounds .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

- NMR Spectroscopy : H and C NMR confirm regioselectivity in heterocyclic ring formation (e.g., distinguishing pyridazinone C=O peaks at ~165–170 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for sulfur-containing moieties .

- IR Spectroscopy : Identifies functional groups like amide C=O (~1670 cm) and tetrazole C-N (~1300 cm) .

- HPLC : Monitors reaction progress and purity (>95% required for biological assays) .

Q. How is initial biological activity screening conducted for this compound?

Standard assays include:

- Enzyme Inhibition : Evaluate binding to targets like human leukocyte elastase (HLE) using fluorogenic substrates. IC values are compared to reference inhibitors (e.g., Sivelestat) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects at µM concentrations .

- ADME Profiling : Microsomal stability tests and Caco-2 permeability assays predict pharmacokinetic behavior .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the final coupling step?

Contradictory yield data (e.g., 30–70% in similar syntheses) may arise from competing side reactions. Methodological solutions include:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in amidation, while additives like HOBt suppress racemization .

- Catalyst Tuning : Palladium or copper catalysts (e.g., CuI) improve regioselectivity in tetrazole-thioether bond formation .

- Temperature Gradients : Stepwise heating (e.g., 0°C → RT → 60°C) minimizes decomposition of thermally labile intermediates .

Q. How should researchers address discrepancies in biological activity data across studies?

Inconsistent IC values (e.g., HLE inhibition ranging from 0.5–5 µM) may stem from assay variability or impurity batches. Mitigation strategies:

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for direct binding kinetics .

- Batch Reproducibility : Ensure synthetic consistency via QC protocols (e.g., ≥95% purity by HPLC) .

- Structural Confirmation : X-ray crystallography or molecular docking clarifies stereochemical influences on activity .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

- X-Ray Crystallography : Resolve binding modes with enzymes (e.g., HLE active site) to guide structure-activity relationship (SAR) studies .

- Molecular Dynamics Simulations : Predict stability of ligand-protein complexes over nanosecond timescales .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for rational drug design .

Q. How does this compound compare structurally and functionally to its analogs?

Comparative analysis (see table below) reveals substituent effects:

| Analog Structure | Key Modifications | Bioactivity Trend | Reference |

|---|---|---|---|

| Replacement of tetrazole with triazole | Reduced HLE inhibition (IC ↑ 2x) | Lower metabolic stability | |

| Methoxy → Chloro substitution | Enhanced cytotoxicity (IC ↓ 40%) | Improved logP (2.1 → 2.8) |

Such comparisons highlight the tetrazole-thioether group’s role in balancing potency and solubility .

Q. What computational methods predict off-target interactions or toxicity risks?

- Pharmacophore Modeling : Identifies unintended targets (e.g., cytochrome P450 isoforms) using tools like Schrödinger’s Phase .

- Toxicity Prediction : QSAR models (e.g., ProTox-II) assess hepatotoxicity and mutagenicity risks .

- Off-Target Profiling : High-throughput virtual screening against databases like ChEMBL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.